6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a fluorinated pyridine moiety This compound is of interest due to its unique chemical properties, which include the presence of both nitrogen and fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Substitution Reaction: These starting materials undergo a substitution reaction with sodium methoxide to yield intermediate compounds.
Catalytic Hydrogenation: The intermediate compounds are then subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide is commonly used as a reagent.
Catalytic Hydrogenation: Palladium on carbon (Pd/C) and ammonium formate are used for hydrogenation.
Coupling Reactions: Boron reagents and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.
Scientific Research Applications
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: It is used in the synthesis of fluorinated agrochemicals with improved properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and nitrogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-pyridylboronic acid: Another fluorinated pyridine derivative with similar applications.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrimidine core and are used in optical applications.
Uniqueness
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Biological Activity
Introduction
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent. Its unique structural features, including a pyrimidine ring and a fluorinated pyridine moiety, facilitate various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C10H7FN2O2. The compound's structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Structural Features
Feature | Description |
---|---|
Core Structure | Pyrimidine ring |
Substituent | 5-Fluoropyridine moiety |
Functional Groups | Carboxylic acid |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It primarily targets bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death, making this compound a promising candidate for developing new antibiotics against resistant bacterial strains.
The mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of DNA Gyrase : This enzyme is crucial for introducing negative supercoils into DNA, which is necessary for replication.
- Inhibition of Topoisomerase IV : This enzyme is involved in decatenating intertwined DNA strands post-replication.
Both mechanisms disrupt normal bacterial cell function, leading to cell death.
Structure-Activity Relationships (SAR)
The biological activity of compounds similar to this compound has been explored to understand how different structural modifications affect their efficacy. The following table summarizes some structurally related compounds and their activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Fluoropyrimidine-4-carboxylic acid | Pyrimidine core with a fluorine substituent | Antiviral activity |
2-Amino-4-(5-fluoropyridin-3-yl)pyrimidine | Amino group addition on pyrimidine | Anticancer properties |
6-(4-Chloro-pyridin-3-yl)pyrimidine-4-carboxylic acid | Chlorinated pyridine instead of fluorinated | Antibacterial activity |
These compounds highlight the diversity within this chemical class while emphasizing the unique fluorinated structure of this compound, which may confer specific advantages in antibacterial activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
- Mechanistic Studies : Research utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of DNA gyrase and topoisomerase IV, providing insights into its mechanism of action.
- Toxicity Assessments : Preliminary toxicity studies indicate that while effective against bacteria, the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development.
Properties
Molecular Formula |
C10H6FN3O2 |
---|---|
Molecular Weight |
219.17 g/mol |
IUPAC Name |
6-(5-fluoropyridin-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H6FN3O2/c11-7-1-6(3-12-4-7)8-2-9(10(15)16)14-5-13-8/h1-5H,(H,15,16) |
InChI Key |
YFSZQELSFYRGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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